molecular formula C19H39NO4 B14436803 3-Hydroxy-2-methoxypropyl tetradecylcarbamate CAS No. 80350-21-6

3-Hydroxy-2-methoxypropyl tetradecylcarbamate

Cat. No.: B14436803
CAS No.: 80350-21-6
M. Wt: 345.5 g/mol
InChI Key: CSGAFRQCVTWGFC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxypropyl tetradecylcarbamate is a chemical compound with a unique structure that combines a hydroxy group, a methoxy group, and a tetradecylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate typically involves the reaction of 3-hydroxy-2-methoxypropanol with tetradecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxypropyl tetradecylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: The major product is the corresponding carbonyl compound.

    Reduction: The major product is the original hydroxy compound.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-Hydroxy-2-methoxypropyl tetradecylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with the active sites of enzymes, thereby modulating their activity. The tetradecylcarbamate moiety can interact with hydrophobic regions of proteins or cell membranes, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(hydroxymethyl)-2-[(stearoyloxy)methyl]propyl stearate
  • 3-Hydroxy-2-methylpyridinecarboxylate
  • 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

3-Hydroxy-2-methoxypropyl tetradecylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

80350-21-6

Molecular Formula

C19H39NO4

Molecular Weight

345.5 g/mol

IUPAC Name

(3-hydroxy-2-methoxypropyl) N-tetradecylcarbamate

InChI

InChI=1S/C19H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-19(22)24-17-18(16-21)23-2/h18,21H,3-17H2,1-2H3,(H,20,22)

InChI Key

CSGAFRQCVTWGFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)OCC(CO)OC

Origin of Product

United States

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